3-bromo-N,2-dimethylaniline 3-bromo-N,2-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 1187928-43-3
VCID: VC3015931
InChI: InChI=1S/C8H10BrN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3
SMILES: CC1=C(C=CC=C1Br)NC
Molecular Formula: C8H10BrN
Molecular Weight: 200.08 g/mol

3-bromo-N,2-dimethylaniline

CAS No.: 1187928-43-3

Cat. No.: VC3015931

Molecular Formula: C8H10BrN

Molecular Weight: 200.08 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N,2-dimethylaniline - 1187928-43-3

Specification

CAS No. 1187928-43-3
Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
IUPAC Name 3-bromo-N,2-dimethylaniline
Standard InChI InChI=1S/C8H10BrN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3
Standard InChI Key DYYFHZBNCJLKJW-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Br)NC
Canonical SMILES CC1=C(C=CC=C1Br)NC

Introduction

Chemical Structure and Basic Properties

Molecular Structure

3-Bromo-N,2-dimethylaniline is an aromatic amine derivative with a bromine atom at position 3 of the benzene ring, a methyl group at position 2, and a monomethyl substitution on the nitrogen atom. This structure differs from 3-bromo-N,N-dimethylaniline, which has two methyl groups attached to the nitrogen atom.

The compound belongs to the class of halogenated anilines and has the molecular formula C8H10BrN. Its structure features:

  • A benzene ring core

  • A bromine substituent at the meta position (position 3)

  • A methyl group at the ortho position (position 2)

  • A monomethylated amino group

Property3-Bromo-N,N-dimethylaniline (Reference)3-Bromo-N,2-dimethylaniline (Predicted)
Molecular Weight200.08 g/mol200.08 g/mol
Physical StateYellow liquidLikely liquid at room temperature
Melting Point11°CExpected to be in similar range
Boiling Point126°C at 14mm HgExpected to be in similar range
Density1.402 g/mL at 25°CLikely similar
Refractive Index1.6004Expected to be similar
SolubilityMiscible with chloroform, dichloromethane, methanolLikely similar solubility profile

It's important to note that the above predictions are based on structural similarity and should be verified through experimental data .

Synthesis Methods

Direct Bromination

Starting with N,2-dimethylaniline, controlled bromination using a suitable brominating agent (such as N-bromosuccinimide or molecular bromine) could potentially yield the desired product. The reaction would likely require careful temperature control and solvent selection to achieve regioselectivity for the 3-position.

Metal-Catalyzed Cross-Coupling

Another potential approach might involve cross-coupling reactions starting from an appropriately substituted precursor, such as 3-bromo-2-methylaniline, followed by selective N-methylation.

Reaction Conditions

For bromination reactions, typical conditions might include:

  • Temperature: 0-5°C to minimize side reactions

  • Solvent: Glacial acetic acid, dichloromethane, or chloroform

  • Catalyst: Lewis acids such as FeBr3 or AlCl3 to direct bromination

  • Stoichiometry: Controlled addition of brominating agent to favor monobromination

Analytical Characterization

Spectroscopic Methods

For proper identification and characterization of 3-bromo-N,2-dimethylaniline, the following analytical techniques would typically be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show signals for:

  • Aromatic protons (likely 3 protons with specific splitting patterns)

  • N-methyl group (singlet, likely around 2.8-3.0 ppm)

  • 2-methyl group (singlet, likely around 2.3-2.5 ppm)

  • N-H proton (broad singlet, position variable)

13C NMR would identify the carbon framework and confirm substitution patterns.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (200.08 g/mol) and show characteristic fragmentation patterns, including isotope patterns typical of bromine-containing compounds.

Infrared Spectroscopy (IR)

IR spectroscopy would show characteristic bands for:

  • N-H stretching (if present)

  • Aromatic C-H stretching

  • C-Br stretching

  • C-N stretching

Applications and Research Significance

Pharmaceutical Synthesis

The compound could potentially serve as a building block in pharmaceutical synthesis, particularly for compounds requiring specific substitution patterns on aromatic rings.

Material Science

Halogenated anilines are sometimes used in the development of specialty polymers and materials with specific properties.

Chemical Research

The compound might serve as a model substrate for studying various organic reactions, including cross-coupling reactions and functional group transformations.

Related Research

The search results indicate that related compounds have been involved in fluorination reactions using metal fluorides in the presence of specialized phosphine ligands, suggesting potential for transition metal-catalyzed transformations .

Based on structural similarity to other brominated anilines, 3-bromo-N,2-dimethylaniline is likely to present several hazards. For reference, 3-bromo-N,N-dimethylaniline carries the following hazard classifications:

Hazard TypeClassification
Symbol (GHS)GHS06, GHS08, GHS09
Signal WordDanger
Hazard StatementsH301+H311+H331-H319-H351-H373-H410
Risk Statements20/21/22-33

These suggest toxicity concerns, potential carcinogenicity, and environmental hazards .

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